molecular formula C14H16N4O4 B4181356 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4181356
M. Wt: 304.30 g/mol
InChI Key: BGWOKEFIPYAAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that features an imidazole ring, a nitro group, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl chain.

    Nitration of the Benzene Ring: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide.

    Formation of the Benzamide: Finally, the benzamide is formed by reacting the substituted benzene with an appropriate amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium methoxide for methoxylation, or other nucleophiles for substitution reactions.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-aminobenzamide.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole ring which is known to interact with various biological targets.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and as a probe in biochemical assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of specific kinases or modulation of ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide: Lacks the nitro group, which may affect its biological activity.

    N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide: Lacks the methoxy group, which may influence its solubility and reactivity.

    N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-aminobenzamide: A reduction product of the original compound, with different chemical properties.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both the nitro and methoxy groups, which confer specific electronic and steric properties. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-22-13-4-3-11(9-12(13)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWOKEFIPYAAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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